Chloromethyl 4-chloroundecanoate

Description

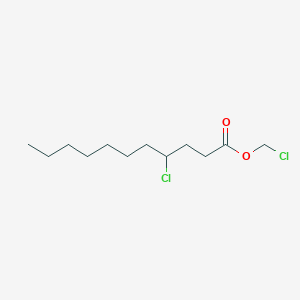

Chloromethyl 4-chloroundecanoate is a chlorinated ester compound characterized by a chloromethyl group (-CH2Cl) and a 4-chloroundecanoate moiety (C11H20ClO2). The molecule’s structure includes an 11-carbon aliphatic chain with a chlorine substituent at the fourth position, esterified with a chloromethyl group. The presence of dual chlorine atoms likely enhances its reactivity and stability, though these properties also raise concerns about toxicity and environmental persistence.

Properties

CAS No. |

80418-90-2 |

|---|---|

Molecular Formula |

C12H22Cl2O2 |

Molecular Weight |

269.20 g/mol |

IUPAC Name |

chloromethyl 4-chloroundecanoate |

InChI |

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-11(14)8-9-12(15)16-10-13/h11H,2-10H2,1H3 |

InChI Key |

CTPRHLDCDGJEHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 4-chloroundecanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroundecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group being introduced via a nucleophilic substitution mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. These reactions are often carried out in batch reactors, where the reactants are mixed and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 4-chloroundecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: The major products include substituted chloroundecanoates, depending on the nucleophile used.

Oxidation: The major products are carboxylic acids or aldehydes.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chloromethyl 4-chloroundecanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of chloromethyl 4-chloroundecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Compounds

Structural and Functional Analogues

Chloromethyl 4-chloroundecanoate shares functional group similarities with smaller chlorinated ethers and esters, such as Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME). Key structural differences include:

- Chain Length: The long aliphatic chain in this compound distinguishes it from simpler ethers like CMME (ClCH2OCH3) and BCME (ClCH2OCH2Cl), which lack extended carbon backbones.

- Reactivity: The ester group in this compound may confer different hydrolysis pathways compared to ethers like CMME, which are highly reactive and decompose in water .

Physical and Chemical Properties

Key Observations :

- Unlike BCME, which hydrolyzes rapidly to formaldehyde and HCl , the ester group in this compound may undergo slower hydrolysis, releasing 4-chloroundecanoic acid and chloromethanol.

Toxicity and Carcinogenicity

- CMME and BCME: Both are classified as known carcinogens due to their ability to alkylate DNA, leading to lung and nasal cancers . CMME is also corrosive, causing severe skin and eye damage .

- This compound: No direct carcinogenicity data exists. The long chain may reduce absorption rates, but metabolic breakdown could release toxic intermediates (e.g., chloromethanol).

Regulatory and Handling Considerations

- CMME/BCME: Regulated under OSHA and listed in the NTP carcinogen database . Handling requires respirators, gloves, and fume hoods .

- This compound: Not currently regulated but warrants precautionary measures (e.g., avoiding skin contact, ventilation) due to structural alerts from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.